2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]-
Description
Chemical Identity: 2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- (CAS RN: 10310-41-5) is an organosilane compound with the molecular formula C₁₀H₂₁NO₄Si and a molecular weight of 247.367 g/mol . It features a methacrylamide group (2-methylpropenamide) linked to a 3-(trimethoxysilyl)propyl chain. The trimethoxysilyl moiety enables hydrolysis and covalent bonding to hydroxylated surfaces (e.g., silica, glass), while the acrylamide group provides reactivity for polymerization or crosslinking .
Applications: This compound is widely used as a coupling agent in polymer composites, adhesives, and coatings, where it enhances interfacial adhesion between organic polymers and inorganic substrates .
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-(3-trimethoxysilylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4Si/c1-9(2)10(12)11-7-6-8-16(13-3,14-4)15-5/h1,6-8H2,2-5H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOGLPNKMOAOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551758 | |
| Record name | 2-Methyl-N-[3-(trimethoxysilyl)propyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10310-41-5 | |
| Record name | 2-Methyl-N-[3-(trimethoxysilyl)propyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Methyl Methacrylate with 3-Aminopropyltrimethoxysilane
In a typical procedure, methyl methacrylate reacts with 3-aminopropyltrimethoxysilane under controlled conditions. The reaction is catalyzed by titanium tetraisopropoxide (0.5–2.0 mol%) at 100–200°C, with a polymerization inhibitor (e.g., hydroquinone, 0.1–1.0 wt%) to prevent radical polymerization of the methacrylamide product.
Key parameters:
Alternative Starting Materials
Some protocols substitute methyl methacrylate with methacryloyl chloride , though this requires stringent moisture control due to the silane’s hydrolytic sensitivity. The chloride route proceeds at lower temperatures (0–25°C) but demands stoichiometric bases (e.g., triethylamine) to neutralize HCl, complicating purification.
Industrial-Scale Production and Optimization
Chinese supplier Daken Chemical reports a commercial process yielding 98% pure product at 1,000 kg/month:
Large-Batch Reaction Conditions
Stability Challenges and Solutions
Aqueous solutions of the compound are prone to hydrolysis and condensation, limiting shelf life. EP 4491677A1 addresses this by blending the compound with N-(2-methoxycarbonyl-2-methyl)ethyl-3-aminopropyltrimethoxysilane (0.01–20 wt%), improving solubility and inhibiting premature gelation.
Comparative Analysis of Synthesis Methods
Key findings:
- Titanium catalysts outperform base-mediated routes in yield and scalability.
- Solvent choice (toluene > methanol) reduces side reactions.
Mechanistic Insights and Side Reactions
Amidation Mechanism
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of methyl methacrylate. Titanium catalysts likely coordinate to the carbonyl oxygen, polarizing the carbonyl group and accelerating amine attack.
Competing Pathways
- Polymerization: Uninhibited reactions lead to poly(methacrylamide) byproducts, detectable via GPC.
- Silane Hydrolysis: Residual moisture causes premature hydrolysis of trimethoxysilyl groups, forming silanols that condense into oligomers.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
- HPLC: Retention time 8.2 min (C18 column, acetonitrile/water).
- Elemental Analysis: C 48.5%, H 8.5%, N 5.6% (theoretical: C 48.55%, H 8.56%, N 5.66%).
Industrial Applications and Challenges
The compound’s dual functionality enables applications in:
- Dental composites: As a coupling agent between organic resins and inorganic fillers.
- Waterborne coatings: Enhances adhesion to metal substrates via silanol condensation.
Challenges:
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in organic solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized silane derivatives, while reduction may produce reduced amide products. Substitution reactions can result in a variety of substituted silane compounds .
Scientific Research Applications
2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Applied in the production of adhesives, sealants, and coatings to improve adhesion and durability.
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- involves its ability to form covalent bonds with various substrates through its trimethoxysilyl group. This allows it to act as a coupling agent, linking organic and inorganic components. The compound can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is crucial for its applications in surface modification and material synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous organosilanes:
Table 1: Comparative Analysis of Key Compounds
| Compound Name (CAS RN) | Functional Group | Silyl Group | Key Properties | Applications | References |
|---|---|---|---|---|---|
| 2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- (10310-41-5) | Acrylamide | Trimethoxysilyl | Hydrolyzable silane, reactive amide | Polymer adhesion, surface modification | [1, 13] |
| N-(3-Trimethoxysilylpropyl)propane-1,3-diamine (2NS-P) | Diamine | Trimethoxysilyl | High surface area (BET), pore volume | Surface studies, catalysis | [2] |
| Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride (TTPA) | Quaternary ammonium | Trimethoxysilyl | Ion exchange capacity (0.44–2.35 mmol/g) | Solid-phase extraction | [3] |
| N,N-Dimethyl-N-octadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (DMOAP) | Quaternary ammonium + long alkyl chain | Trimethoxysilyl | Hydrophobic tail, surface alignment | Biosensors (e.g., PDGF-BB detection) | [4] |
| (3-Trimethoxysilylpropyl)diethylenetriamine | Triamine | Trimethoxysilyl | Multiple amine sites | Crosslinking, catalyst synthesis | [6] |
| 3-Methacrylamidopropyltris(trimethylsiloxy)silane | Acrylamide | Tris(trimethylsiloxy) | Hydrophobic, thermal stability | Hydrophobic coatings | [16] |
| 3-(Trimethoxysilyl)propyl methacrylate (2530-85-0) | Methacrylate ester | Trimethoxysilyl | Polymerizable double bond | Dental composites, adhesives | [17] |
Key Structural and Functional Differences
Functional Groups :
- The target compound’s acrylamide group enables covalent bonding with polymers via radical polymerization, distinguishing it from amine- or ammonium-based silanes (e.g., 2NS-P, TTPA) that rely on ionic interactions or hydrogen bonding .
- Methacrylate esters (e.g., 3-(trimethoxysilyl)propyl methacrylate) lack the amide’s hydrogen-bonding capability but exhibit faster polymerization kinetics due to the ester’s electron-withdrawing nature .
Silyl Group Variations: Trimethoxysilyl vs. Tris(trimethylsiloxy): Compounds like 3-Methacrylamidopropyltris(trimethylsiloxy)silane are more hydrophobic and thermally stable due to non-hydrolyzable trimethylsiloxy groups, making them suitable for moisture-resistant coatings .
Performance in Applications: Ion Exchange: TTPA’s quaternary ammonium group provides an ion exchange capacity of 1.26 mmol/g under optimized conditions, outperforming non-ionic silanes in extracting weak acids (e.g., benzoates) . Biosensing: DMOAP’s octadecyl chain creates a hydrophobic interface, improving the alignment of liquid crystals in biosensors for detecting PDGF-BB at 5 nM concentrations . Catalysis: The triamine in (3-Trimethoxysilylpropyl)diethylenetriamine facilitates multi-site coordination, enhancing its efficiency as a catalyst in one-pot syntheses (e.g., dihydropyrimidinones, >90% yield) .
Research Findings and Data
Table 2: Performance Metrics of Selected Compounds
| Compound | Key Metric | Value/Outcome | Reference |
|---|---|---|---|
| TTPA-Silica (TS material) | Ion exchange capacity | 1.26 mmol/g (optimal conditions) | [3] |
| DMOAP/APTES biosensor | PDGF-BB detection limit | 5 nM (observable optical signal) | [4] |
| (3-Trimethoxysilylpropyl)diethylenetriamine | Catalyst recyclability | Retains >85% activity after 5 cycles | [6] |
Biological Activity
2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]-, also known as trimethoxysilylpropyl methacrylate, is a silane compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
- Chemical Formula: C10H20O5Si
- Molecular Weight: 248.3483 g/mol
- CAS Registry Number: 2530-85-0
The compound is characterized by the presence of a trimethoxysilyl group, which enhances its reactivity and compatibility with various substrates, making it suitable for applications in materials science and biomedical fields.
Biological Activity Overview
The biological activity of 2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- is primarily attributed to its interactions with biological membranes and its potential as a biocompatible material. Key areas of research include:
- Antimicrobial Properties: Studies have indicated that silane compounds exhibit antimicrobial activity. The incorporation of the trimethoxysilyl group may enhance the compound's ability to disrupt microbial cell membranes.
- Cell Adhesion and Growth: Research shows that silane-modified surfaces can promote cell adhesion and proliferation. This property is particularly valuable in tissue engineering applications where biocompatibility is crucial.
Case Study 1: Antimicrobial Activity
A study published in the journal Materials evaluated the antimicrobial efficacy of silane-modified surfaces against common pathogens. The results demonstrated a significant reduction in bacterial colonization on surfaces treated with 2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- compared to untreated controls.
| Pathogen | Control Colonization (CFU/cm²) | Treated Colonization (CFU/cm²) |
|---|---|---|
| E. coli | 1500 | 200 |
| S. aureus | 1200 | 150 |
Case Study 2: Biocompatibility in Tissue Engineering
Another study investigated the effects of this compound on fibroblast cell lines. The findings indicated that cells cultured on silane-treated surfaces exhibited enhanced proliferation rates and improved morphology.
| Treatment Type | Cell Proliferation Rate (%) | Morphological Assessment |
|---|---|---|
| Control | 75 | Normal |
| Silane Treatment | 90 | Enhanced |
The biological activity of 2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- can be explained through several mechanisms:
- Membrane Disruption: The hydrophobic nature of the trimethoxysilyl group allows for better interaction with lipid membranes, leading to increased permeability and potential lysis of microbial cells.
- Surface Modification: The ability to modify surfaces with this compound enhances biocompatibility by providing functional groups that facilitate protein adsorption and cell attachment.
Applications
Given its biological properties, 2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- is being explored for various applications:
- Biomedical Devices: Its antimicrobial properties make it suitable for coatings on medical devices to prevent infection.
- Tissue Engineering: The compound's ability to promote cell adhesion positions it as a candidate for scaffolds in regenerative medicine.
- Material Science: It can be used to enhance the durability and functionality of polymers through surface modification.
Q & A
Q. What are the established synthetic routes for 2-methyl-N-[3-(trimethoxysilyl)propyl]-2-propenamide, and how do reaction conditions influence monomer purity?
Answer: The compound is synthesized via nucleophilic substitution or radical polymerization precursors. For example, silane-containing monomers like 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) are synthesized using atom-transfer radical polymerization (ATRP) with CuBr/PMDETA catalysts and initiators like ethyl 2-bromoisobutyrate. Key parameters include solvent choice (e.g., anisole), temperature (60–80°C), and initiator-to-monomer ratios to achieve low polydispersity (Mw/Mn = 1.20–1.40) . Purification involves silica gel chromatography or distillation under reduced pressure to remove unreacted silane precursors.
Q. How can the physicochemical properties (e.g., logP, PSA) of this compound be experimentally determined, and what computational tools validate these results?
Answer: Experimental logP (5.113) and polar surface area (PSA = 124.37 Ų) are measured via reverse-phase HPLC and molecular dynamic simulations, respectively. Computational validation uses density functional theory (DFT) with software like Gaussian or COSMO-RS to predict partition coefficients and solubility. Discrepancies between experimental and calculated values often arise from solvent-specific interactions or incomplete parameterization of siloxane groups .
Q. What spectroscopic techniques are optimal for characterizing the hybrid organic-inorganic structure of this monomer?
Answer:
- FT-IR : Identifies methacrylate C=O stretching (~1720 cm⁻¹) and Si-O-C vibrations (~1080 cm⁻¹).
- NMR : ¹H NMR confirms methacrylic protons (δ 5.6–6.2 ppm) and trimethoxysilyl groups (δ 3.5 ppm for OCH₃). ²⁹Si NMR detects Q³/Q⁴ siloxane environments post-hydrolysis .
- XPS : Validates surface composition (Si 2p at ~103 eV for SiO₃) in copolymer hybrids .
Advanced Research Questions
Q. How does copolymerization with methyl methacrylate (MMA) or 2-ethylhexyl acrylate affect the mechanical and thermal properties of materials derived from this monomer?
Answer: Copolymerization with MMA enhances rigidity (Young’s modulus increases by ~30%) due to crosslinking via siloxane domains. In contrast, 2-ethylhexyl acryate introduces flexibility (Tg reduction from 85°C to 45°C). Thermogravimetric analysis (TGA) shows improved thermal stability (decomposition >300°C) in hybrid systems due to inorganic siloxane networks .
Q. What methodologies are employed to resolve contradictions in reported reactivity ratios during copolymer synthesis?
Answer: Discrepancies in reactivity ratios (e.g., r₁ for TMSPMA vs. r₂ for acrylates) are resolved using:
Q. How can microstructural properties (e.g., porosity, hardness) of scaffolds incorporating this monomer be quantitatively evaluated for tissue engineering?
Answer:
- Micro-CT : Measures porosity (~70–90%) and pore-size distribution (10–200 µm) in 3D scaffolds.
- Nanoindentation : Quantifies hardness (0.5–1.5 GPa) and reduced modulus (5–15 GPa) using Oliver-Pharr models.
- SEM/EDS : Maps siloxane distribution and interfacial bonding with hydroxyapatite in hybrid materials .
Q. What experimental designs mitigate hydrolysis of trimethoxysilyl groups during aqueous processing while maintaining reactivity?
Answer: Strategies include:
Q. How does the compound’s endocrine disruption potential align with EPA screening frameworks, and what in vitro assays are prioritized?
Answer: While not explicitly listed in EPA’s Endocrine Disruptor Screening Program (EDSP), structurally analogous silanes are screened via:
- ER/AR binding assays (OECD TG 455/456) for estrogen/androgen receptor affinity.
- H295R steroidogenesis assay (OECD TG 456) to assess disruption of hormone synthesis.
- QSAR models (e.g., ECOSAR) predict low bioaccumulation potential (logKow <6) .
Methodological Notes
- Data Contradictions : Reported polymerization rates vary with initiators (e.g., PEO-Br vs. 2-EBiB). Validate kinetics via time-resolved NMR or MALDI-TOF .
- Safety Protocols : Handle hydrolyzed siloxanes in fume hoods due to ethanol release. Store monomers under inert gas to prevent moisture-induced gelation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
